molecular formula C14H11NO2Se B12702988 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- CAS No. 81744-07-2

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-

Cat. No.: B12702988
CAS No.: 81744-07-2
M. Wt: 304.21 g/mol
InChI Key: XEKCXAWULRRKDV-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is a selenium-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with electrophiles to form the desired heterocyclic structure.

    Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas to form the benzisoselenazol-3(2H)-one ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may yield selenides.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.

    Industry: Used in the development of materials with unique properties, such as semiconductors or sensors.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. For example:

    Antioxidant Activity: The compound may scavenge free radicals or enhance the activity of antioxidant enzymes.

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.

    6-Methoxy-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the methoxy substituent.

    2-Phenyl-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the phenyl substituent.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is unique due to the presence of both methoxy and phenyl substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

81744-07-2

Molecular Formula

C14H11NO2Se

Molecular Weight

304.21 g/mol

IUPAC Name

6-methoxy-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C14H11NO2Se/c1-17-11-7-8-12-13(9-11)18-15(14(12)16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

XEKCXAWULRRKDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3

Origin of Product

United States

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